Superior Castration Potency in Prostate Cancer Compared to Goserelin and Leuprolide
In a head-to-head study of advanced prostate cancer patients, triptorelin demonstrated superior potency in achieving chemical castration, defined as serum testosterone <10 ng/dL, when compared to both goserelin and leuprolide . The data show a clear, quantifiable advantage in the rate of achieving this stringent clinical endpoint.
| Evidence Dimension | Rate of achieving serum testosterone <10 ng/dL (chemical castration) |
|---|---|
| Target Compound Data | 93.2% of patients |
| Comparator Or Baseline | Goserelin: 54.2%; Leuprolide: 86.4% |
| Quantified Difference | Triptorelin is 1.08x more effective than leuprolide and 1.72x more effective than goserelin. (p < 0.001) |
| Conditions | Clinical trial in patients with prostate cancer |
Why This Matters
Achieving a testosterone level below 10 ng/dL is a critical clinical benchmark for effective androgen deprivation therapy, and triptorelin's superior performance in this endpoint can directly influence treatment selection.
- [1] Shim, M., et al. (2019). Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide. Investigative and Clinical Urology, 60(4), 244-250. View Source
